molecular formula C9H7BFNO2 B580572 (3-Fluoroisoquinolin-6-yl)boronic acid CAS No. 1105710-34-6

(3-Fluoroisoquinolin-6-yl)boronic acid

Cat. No.: B580572
CAS No.: 1105710-34-6
M. Wt: 190.968
InChI Key: ZHHNXWLNMLXBEO-UHFFFAOYSA-N
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Description

(3-Fluoroisoquinolin-6-yl)boronic acid is an organoboron compound with the molecular formula C9H7BFNO2. It is a derivative of isoquinoline, featuring a boronic acid functional group at the 6th position and a fluorine atom at the 3rd position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (3-Fluoroisoquinolin-6-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This allows for the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of this compound is influenced by environmental factors. The compound’s success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoroisoquinolin-6-yl)boronic acid typically involves the reaction of 6-bromo-3-fluoroisoquinoline with triethylborate in the presence of n-butyllithium. The reaction is carried out in tetrahydrofuran (THF) at -78°C. The mixture is then quenched with hydrochloric acid, diluted with water, and extracted with ethyl acetate. The organic layers are dried, filtered, and evaporated to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoroisoquinolin-6-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • Isoquinolin-6-ylboronic acid

Comparison: (3-Fluoroisoquinolin-6-yl)boronic acid is unique due to the presence of both a fluorine atom and an isoquinoline ring, which impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .

Properties

IUPAC Name

(3-fluoroisoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHNXWLNMLXBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=NC=C2C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-3-fluoroisoquinoline (9.10 g, 40.3 mmol) and triethylborate (11.8 g, 80.5 mmol) in THF (100 mL) was cooled to −78° C. Butyllithium (1.6 M in hexanes 50.3 mL, 80.5 mmol) was added dropwise over 45 minutes. Over the course of the addition, the solution changed color from colorless to a light tan. The solution was stirred at −78° C. for 3 hours. The mixture was quenched with HCl (5 N, 120 mL) while in the cold bath at −78° C., diluted with water (100 mL), and then extracted with EtOAc (3×200 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated. The solid residue was triturated with DCM (200 mL), and the solid was recovered by filtration to provide the title compound (6.0 g, 78%). LCMS (API-ES) m/z: 192 (M+H+).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.3 mL
Type
reactant
Reaction Step Two
Yield
78%

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